5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid
Description
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid is a benzoic acid derivative featuring a 2-aminothiazole substituent at position 5 and a 2-methoxybenzyl ether group at position 2. The 2-aminothiazole moiety is a critical pharmacophore in medicinal chemistry, often associated with antimicrobial and anticancer activities . Hydrolysis of these esters would yield the free benzoic acid, suggesting a plausible synthetic route for the target molecule .
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-2-[(2-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-15-5-3-2-4-12(15)9-24-16-7-6-11(8-13(16)17(21)22)14-10-25-18(19)20-14/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22) |
InChI Key |
UBTMXBCZAPKVBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. One possible route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, often using methoxybenzyl chloride and a suitable base.
Formation of the Benzoic Acid Derivative:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxybenzyl group.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of thiazole compounds exhibit significant antioxidant activities. The presence of the thiazole ring enhances the radical scavenging ability of these compounds, which is crucial in preventing oxidative stress-related diseases. Studies have shown that related thiazole derivatives can effectively inhibit free radicals, making them candidates for further research in antioxidant therapies .
Antimicrobial Activity
Compounds containing the aminothiazole moiety have demonstrated considerable antimicrobial properties against various pathogens. The structural features of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid may contribute to its effectiveness against bacterial and fungal strains. This antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Potential
Recent studies highlight the anticancer potential of thiazole derivatives, including those similar to this compound. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .
Drug Development
Given its diverse biological activities, this compound is being explored for its potential as a lead compound in drug development. Its ability to act against oxidative stress, microbial infections, and cancer makes it a versatile candidate for further optimization and testing in clinical settings.
Combination Therapies
The compound's unique mechanism of action may allow it to be used in combination with existing therapies to enhance efficacy and reduce resistance in microbial and cancer treatments. Research into synergistic effects with other drugs could provide insights into new treatment protocols .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity through DPPH assays for similar thiazole derivatives, suggesting potential health benefits in oxidative stress conditions. |
| Study 2 | Investigated the synthesis of thiazole derivatives showing promising antimicrobial activity against resistant strains, highlighting their potential as new antibiotics. |
| Study 3 | Reported on the anticancer effects of thiazole-based compounds, indicating their capability to induce apoptosis in specific cancer cell lines. |
Mechanism of Action
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Biological Activity: Analogs with thiazole or thiazolidinone cores (e.g., compounds in ) exhibit antibacterial, antifungal, and anticancer activities, suggesting the target compound may share similar mechanisms.
- Substituent Impact : Fluorinated or chlorinated benzyloxy groups (as in ) may alter electronic properties and binding affinity compared to the methoxy group.
- Acid-Base Properties: Azo-benzoic acid derivatives in display distinct pKa values (phenolic proton: ~6.5–8.5; carboxylic acid: ~2.5–4.5), which could inform solubility and ionization behavior of the target compound.
Biological Activity
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The methoxybenzyl ether group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antibacterial properties. A study highlighted that certain benzoic acid derivatives showed strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 5 | |
| Compound B | S. aureus | 10 | |
| This compound | P. aeruginosa | TBD | TBD |
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that similar thiazole-containing compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, derivatives have shown effectiveness in reducing inflammation in carrageenan-induced models .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. Research on related thiazole derivatives indicates potential mechanisms involving the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For example, certain derivatives have been shown to activate apoptotic pathways in breast cancer cells .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of thiazole derivatives revealed that compounds with similar structures to this compound displayed potent antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for the development of new antibiotics . -
Case Study on Anti-inflammatory Effects :
In a controlled experiment assessing the anti-inflammatory properties of thiazole derivatives, researchers found significant reductions in inflammation markers when treated with compounds structurally related to this compound .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of bacterial cell wall synthesis : Similar compounds disrupt the synthesis pathways critical for bacterial survival.
- Modulation of inflammatory pathways : By inhibiting key enzymes and cytokines involved in inflammation.
- Induction of apoptosis in cancer cells : Through activation of caspases and other apoptotic markers.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid and its derivatives?
The compound can be synthesized via diazotization and coupling reactions. For example, diazonium salts derived from 2-aminobenzothiazoles (generated using NaNO₂ and H₂SO₄ at 0–5°C) are coupled with substituted benzoic acid derivatives in alkaline media to form azo-linked intermediates. Subsequent functionalization with methoxybenzyl groups or aminothiazole moieties is achieved through nucleophilic substitution or reductive amination . highlights alternative routes using nitration, esterification, and catalytic hydrogenation for analogous benzoic acid derivatives, emphasizing temperature control and catalyst selection (e.g., Pd/C) to optimize yields .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Key techniques include:
- Elemental analysis (C, H, N, S) to verify stoichiometry .
- FT-IR for identifying functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at ~1500 cm⁻¹) .
- ¹H-NMR to resolve aromatic protons, methoxy groups (~δ 3.8–4.0 ppm), and aminothiazole protons .
- UV-Vis spectroscopy to assess conjugation effects (e.g., π→π* transitions in azo or aromatic systems) .
- Melting points and TLC/HPLC for purity validation .
Q. How are acidity constants (pKa) determined for the carboxylic acid and phenolic groups in this compound?
Potentiometric titration in aqueous-organic solvents (e.g., water-DMF mixtures) is used to measure pKa values. reports pKa values for phenolic (≈8–10) and carboxylic acid (≈2–4) protons, influenced by substituent electronic effects . Computational methods (e.g., COSMO-RS) can supplement experimental data to resolve ambiguities.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields and purity?
- Temperature control : Diazonium salt stability requires strict maintenance of 0–5°C during diazotization .
- Catalyst selection : Pd/C or PtO₂ enhances hydrogenation efficiency for nitro-to-amine reduction .
- Solvent systems : Polar aprotic solvents (DMF, THF) improve coupling reaction kinetics, while methanol/water mixtures aid crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates pure products .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- High-resolution MS : Resolve molecular ion clusters to confirm empirical formulas .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for related oxazolone derivatives .
Q. What experimental strategies are used to evaluate the biological activity of this compound?
- Receptor binding assays : Screen for affinity against targets like dopamine D₂ or 5-HT₃ receptors using radioligand displacement (e.g., ³H-spiperone for D₂) .
- Antibacterial/biofilm assays : Assess inhibition of planktonic growth (MIC/MBC) and biofilm formation (crystal violet staining) in pathogens like S. aureus .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to gauge selectivity .
Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?
- Molecular docking : Predict binding modes to target proteins (e.g., GroEL/ES chaperones) using AutoDock or Schrödinger .
- QSAR modeling : Correlate electronic descriptors (Hammett σ, logP) with bioactivity data to guide analog design .
Tables for Key Data
Table 1: Acidity Constants (pKa) of Functional Groups in Analogous Compounds
| Compound Derivative | Carboxylic Acid pKa | Phenolic pKa |
|---|---|---|
| 2-Hydroxy-4-Cl-azo-benzoic acid | 2.8 | 9.3 |
| 2-Hydroxy-4-NO₂-azo-benzoic acid | 2.1 | 8.7 |
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, H₂SO₄, 0–5°C | 70–85 |
| Coupling | pH 8–9, RT, 2 h | 60–75 |
| Hydrogenation | H₂, Pd/C, 50°C | 90–95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
